molecular formula C12H8ClN3O B13014564 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B13014564
M. Wt: 245.66 g/mol
InChI Key: GRMVWRPMARDZTR-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may interact with kinases and phosphatases, altering their activity and influencing cellular pathways associated with disease progression.

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can lead to changes in enzyme activity and modulation of signaling pathways critical for cell proliferation and survival.

Case Studies
Several studies have documented the biological activities of this compound:

  • Study A : In vitro tests demonstrated that the compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis.
  • Study B : The compound showed promise in inhibiting the proliferation of leukemia cells through modulation of CDK activity.

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:

Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. Its presence can improve the performance characteristics of polymers used in various applications, including coatings and composites.

Biological Activity

The compound 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.66 g/mol
  • IUPAC Name : 2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
  • InChI Key : PYYLEBCQWSVPTQ-UHFFFAOYSA-N

The compound features a chloro group on the oxazole ring and an aniline moiety, contributing to its reactivity and biological interactions. Its unique combination of oxazole and pyridine rings is significant for its pharmacological properties.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Chlorooxazolo[5,4-b]pyridin-2-ylamineLacks an aniline groupSimpler structure without additional functionalization
Thiazolo[4,5-b]pyridinesContains a thiazole ring instead of an oxazoleDifferent heterocyclic framework affecting reactivity
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)anilineSimilar structure with bromine substitutionVariation in halogen may influence biological properties

Research indicates that This compound exhibits various biological activities, primarily through interactions with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating their activity.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study investigated the effects of similar compounds on cancer cell lines, revealing that derivatives of oxazole-pyridine structures showed promising cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Activity :
    • Research focusing on related compounds demonstrated that oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The proposed mechanism involved disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Another study highlighted the neuroprotective potential of oxazole-containing compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,14H2

InChI Key

GRMVWRPMARDZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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